Tert.-butylaminoacetonitrile hydrochloride
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Overview
Description
Tert.-butylaminoacetonitrile hydrochloride: is an organic compound with the molecular formula C6H13ClN2. It is a derivative of acetonitrile, where the hydrogen atom on the carbon adjacent to the nitrile group is replaced by a tert-butylamino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert.-butylaminoacetonitrile hydrochloride typically involves the reaction of tert-butylamine with acetonitrile in the presence of a strong acid like hydrochloric acid. The reaction proceeds as follows:
Reaction of tert-butylamine with acetonitrile: tert-butylamine reacts with acetonitrile to form tert.-butylaminoacetonitrile.
Formation of hydrochloride salt: The resulting tert.-butylaminoacetonitrile is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert.-butylaminoacetonitrile hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where the tert-butylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of tert.-butylaminoacetonitrile.
Reduction: Amines or other reduced compounds.
Substitution: Compounds with different functional groups replacing the tert-butylamino group.
Scientific Research Applications
Chemistry: Tert.-butylaminoacetonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It can also be used as a building block for the synthesis of biologically active molecules.
Medicine: this compound is used in the development of new drugs. Its unique chemical properties make it a valuable starting material for the synthesis of potential therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other chemical processes.
Mechanism of Action
The mechanism of action of tert.-butylaminoacetonitrile hydrochloride involves its interaction with various molecular targets. The tert-butylamino group can participate in hydrogen bonding and other interactions with biological molecules, leading to changes in their activity. The nitrile group can also interact with enzymes and other proteins, affecting their function.
Comparison with Similar Compounds
Tert-butylamine: A simpler compound with similar reactivity but lacking the nitrile group.
Acetonitrile: The parent compound without the tert-butylamino group.
Tert-butylaminoethanol: A related compound with an alcohol group instead of a nitrile group.
Uniqueness: Tert.-butylaminoacetonitrile hydrochloride is unique due to the presence of both the tert-butylamino and nitrile groups. This combination of functional groups gives it distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-(tert-butylamino)acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-6(2,3)8-5-4-7;/h8H,5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGNOVIRAWZGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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